8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate is a complex chemical compound with the molecular formula and a molecular weight of 230.31 g/mol. It is classified under the category of indole derivatives and is recognized for its potential applications in pharmaceuticals and research. The compound is identified by the CAS number 2483829-58-7 and has a high purity level of 95% .
This compound is synthesized primarily for use in pharmaceutical applications and research purposes. It belongs to a class of compounds known as azepinoindoles, which are characterized by their bicyclic structure combining azepine and indole moieties. The fumarate salt form indicates that it may be used to enhance solubility and stability in various applications .
The synthesis of 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
Technical details regarding specific reagents and reaction conditions are crucial for optimizing yields and purity during synthesis .
The molecular structure of 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole can be represented using its SMILES notation: CN1CCC(N2)=C(CC1)C3=C2C=C(OC)C=C3
. This notation highlights the arrangement of atoms within the molecule:
The three-dimensional conformation can be analyzed using computational chemistry software to predict its behavior in biological systems .
The chemical reactivity of 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate includes:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
The physical properties of 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
This compound has several scientific uses:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5